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Compound of Interest

Compound Name: 5-Bromopentan-2-one

Cat. No.: B1266018

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromopentan-2-one (CAS No: 3884-71-7), a halogenated ketone utilized in various synthetic
applications.[1][2] The document details expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, compiled from publicly available spectral
databases.[3][4] Accompanying experimental protocols are provided to facilitate the replication
and verification of these findings.

Spectroscopic Data

The following sections and tables summarize the key spectroscopic features of 5-
Bromopentan-2-one, with the chemical structure provided below for reference.

Chemical Structure:

(Note: Carbon numbering for NMR assignment may vary by source. The numbering above is
used for clarity in this guide.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. Spectra are typically recorded in deuterated chloroform (CDCI3).[4]

Table 1: *H NMR Spectroscopic Data (Solvent: CDCIs)[4]
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Chemical Shift () o . Assighment
Multiplicity Integration .

ppm (Position)

3.42 Triplet (t) 2H -CH2-Br (1)

2.78 Triplet (t) 2H -C(=0)-CH2- (3)

2.18 Singlet (s) 3H CHs-C(=0)- (5)

| 2.12 | Quintet (quin)| 2H | -CH2-CH2-CH2- (2) |

Table 2: 3C NMR Spectroscopic Data (Solvent: CDCI3)[4]

Chemical Shift (6) ppm

Assignment (Position)

207.0 C=0 (4)

415 -C(=0)-CH:- (3)
32.8 -CH2-Br (1)
29.8 CHs-C(=0)- (5)

| 25.0 | -CH2-CH2-CHa- (2) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data

presented is for the vapor phase.[3][4]

Table 3: Principal IR Absorption Bands (Vapor Phase)[4]

Wavenumber (cm—?) Intensity Assignment

2960 - 2850 Strong C-H stretch (alkane)
1715-1725 Strong C=0 stretch (ketone)
1465 - 1450 Medium C-H bend (methylene)
1375 - 1355 Medium C-H bend (methyl)
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| 650 - 550 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The data is typically acquired using Gas Chromatography-Mass Spectrometry
(GC-MS) with electron ionization (EI).[3][4]

Table 4: Major Mass Spectrometry Fragments (GC-MS, EI)[3][4]

Mass-to-Charge (m/z) Relative Intensity (%) Proposed Fragment
[M]*, Molecular ion

164/166 Base Peak .
(presence of Br isotopes)

121/123 High [M - CHsCOJ*

85 High [M - Br]*

| 43 | High | [CH3COJ™" |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.
Instrument parameters may require optimization.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 5-Bromopentan-2-one in about
0.7 mL of deuterated chloroform (CDCIs). Add a small amount of tetramethylsilane (TMS) as
an internal standard (0 ppm).

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

e 1H NMR Acquisition: Acquire the spectrum at room temperature using a standard proton
pulse sequence. Set the spectral width to cover a range of 0-10 ppm. An adequate signal-to-
noise ratio is typically achieved with 16-32 scans.
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e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g.,
zgpg30). Set the spectral width to cover a range of 0-220 ppm. A larger number of scans
(1024 or more) is generally required to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy

o Sample Preparation: As 5-Bromopentan-2-one is a liquid, the Attenuated Total Reflectance
(ATR) method is suitable. Place one drop of the neat liquid sample directly onto the ATR
crystal.[5] Alternatively, a thin film can be prepared by placing a drop of the sample between
two salt plates (NaCl or KBr).[5]

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition: First, record a background spectrum of the empty ATR crystal or clean salt
plates. Then, record the sample spectrum over the range of 4000-400 cm™1.

Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of 5-Bromopentan-2-one in a
volatile organic solvent like dichloromethane or methanol.[5]

e Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an
electron ionization (EIl) source.

o Chromatography: Use a standard non-polar capillary column (e.g., DB-5ms). Set a suitable
temperature program, for example, starting at 50°C and ramping to 250°C at 10°C/min.

o Mass Spectrometry: Set the ionization energy to a standard value of 70 eV.[5] Scan a mass-
to-charge (m/z) range of approximately 40-200 amu to detect the molecular ion and key
fragments.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of 5-Bromopentan-2-one.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1266018?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectroscopic_Profile_of_5_Aminopentan_2_one_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Profile_of_5_Aminopentan_2_one_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1266018?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectroscopic_Profile_of_5_Aminopentan_2_one_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Profile_of_5_Aminopentan_2_one_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1266018?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Workflow for Spectroscopic Analysis of 5-Bromopentan-2-one
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Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromopentan-2-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266018#spectroscopic-data-of-5-bromopentan-2-
one-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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